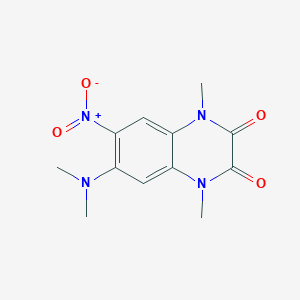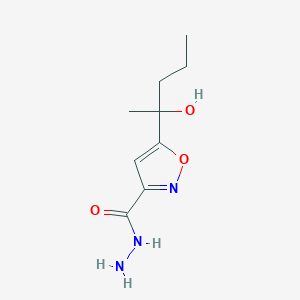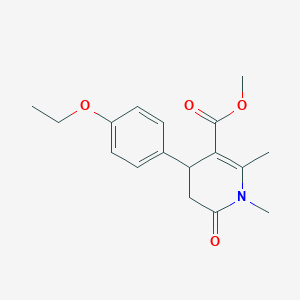![molecular formula C19H18N6O2S B11484851 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide](/img/structure/B11484851.png)
2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound features a unique structure that combines a pyrimidine ring with a pyrrole ring, linked through a sulfanyl-acetamide bridge. The presence of multiple functional groups, including amino, oxo, cyano, and methyl groups, contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine and pyrrole intermediates separately, followed by their coupling through a sulfanyl-acetamide linkage.
Pyrimidine Intermediate Synthesis: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Pyrrole Intermediate Synthesis: The pyrrole ring can be synthesized using the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Coupling Reaction: The final step involves the coupling of the pyrimidine and pyrrole intermediates through a sulfanyl-acetamide bridge. This can be achieved by reacting the pyrimidine intermediate with a thiol compound, followed by acylation with the pyrrole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group in the pyrimidine ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Introduction of various alkyl or acyl groups at the amino position.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure and functional groups make it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biochemistry: It can be used as a probe to study biochemical pathways involving pyrimidine and pyrrole derivatives.
Industrial Chemistry: The compound’s reactivity can be harnessed in the synthesis of complex organic molecules, potentially serving as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific target in biological systems. Generally, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and covalent bonding. The presence of the amino, oxo, and cyano groups allows for multiple points of interaction with biological macromolecules, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-phenyl-3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide: Similar structure with a phenyl group instead of a benzyl group.
2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-benzyl-3-cyano-4-ethyl-1H-pyrrol-2-yl)acetamide: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide lies in its specific combination of functional groups and the spatial arrangement of these groups. This unique structure may confer specific biological activity or reactivity that is not observed in similar compounds.
Properties
Molecular Formula |
C19H18N6O2S |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide |
InChI |
InChI=1S/C19H18N6O2S/c1-11-13(9-20)18(22-14(11)7-12-5-3-2-4-6-12)24-17(27)10-28-19-23-15(21)8-16(26)25-19/h2-6,8,22H,7,10H2,1H3,(H,24,27)(H3,21,23,25,26) |
InChI Key |
IOSVLPFKOPMLBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C#N)NC(=O)CSC2=NC(=CC(=O)N2)N)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N-[4-fluoro-2-(phenylacetyl)phenyl]benzamide](/img/structure/B11484773.png)
![2-[(1-cyclohexyl-1H-benzimidazol-5-yl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B11484774.png)

![N-[1,1,1,3,3,3-hexafluoro-2-(2-oxopyrrolidin-1-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B11484780.png)
![10-(3,4-dichlorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B11484785.png)
![8-(4-chlorophenyl)-7-(furan-2-yl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11484792.png)

![1,3,6-trimethyl-8-(2-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11484810.png)
![3-(13-benzyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol](/img/structure/B11484814.png)

![N-(2-methoxy-4-{[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B11484820.png)
![5-(Benzo[d][1,3]dioxol-5-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11484824.png)
![4-{2-[(Dibenzo[b,d]furan-2-ylsulfonyl)amino]ethoxy}benzoic acid](/img/structure/B11484827.png)

